molecular formula C16H12N4O B12140459 8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline

8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline

Cat. No.: B12140459
M. Wt: 276.29 g/mol
InChI Key: AJNDLLUAKCUAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines the imidazo[1,2-a]pyrimidine and quinoline moieties, making it a valuable scaffold for the development of new drugs and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or methoxy groups .

Scientific Research Applications

8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is unique due to its combination of the imidazo[1,2-a]pyrimidine and quinoline moieties, which imparts distinct chemical and biological properties. This makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline

InChI

InChI=1S/C16H12N4O/c1-4-12-5-2-7-17-15(12)14(6-1)21-11-13-10-20-9-3-8-18-16(20)19-13/h1-10H,11H2

InChI Key

AJNDLLUAKCUAJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=CN4C=CC=NC4=N3)N=CC=C2

Origin of Product

United States

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